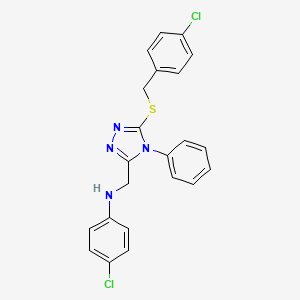
1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H18N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace the hydrogen atoms on the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: It has potential applications in drug discovery and development. Its piperazine moiety is a common feature in many pharmaceutical compounds, and its derivatives may exhibit pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with receptors in the body, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the sulfonyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
1-(2,3-Dichlorophenyl)piperazine hydrochloride:
The uniqueness of 1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H19ClN2O3S |
|---|---|
Poids moléculaire |
306.81 g/mol |
Nom IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-10-3-4-11(17-2)12(9-10)18(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |
Clé InChI |
GYUGXVLUDPOPBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



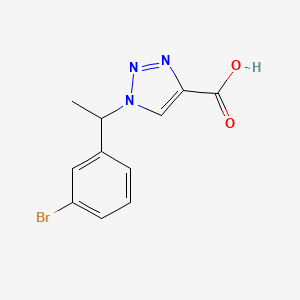
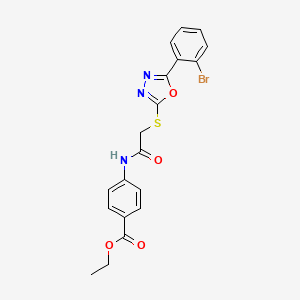

![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)
![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)
![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)
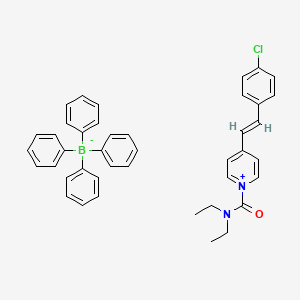

![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
![8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772981.png)
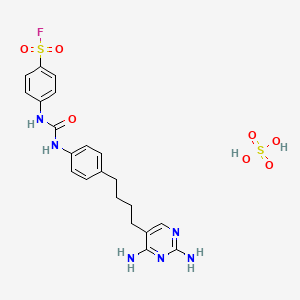
![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
